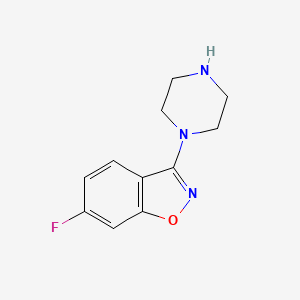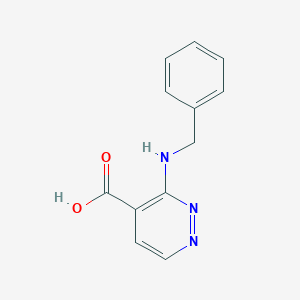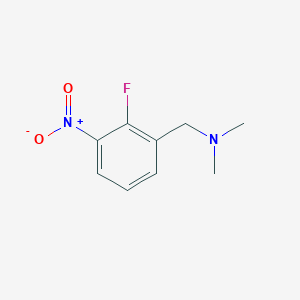
3-(2,5-Dichlorothiophen-3-yl)propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dichlorothiophen-3-yl)propanoicacid is an organic compound that belongs to the class of thienylpropanoic acids It features a thiophene ring substituted with two chlorine atoms at positions 2 and 5, and a propanoic acid group attached to the 3-position of the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorothiophen-3-yl)propanoicacid can be achieved through several synthetic routes. One common method involves the cyclization of acid chlorides derived from γ-(2,5-dichloro-3-thienyl)butyric acid and δ-(2,5-dichloro-3-thienyl)valeric acid . The cyclization is typically carried out in the presence of aluminum chloride in chloroform. Another approach involves the reaction of 2,5-dichlorothiophene with propanoic acid derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Dichlorothiophen-3-yl)propanoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
3-(2,5-Dichlorothiophen-3-yl)propanoicacid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dichlorothiophen-3-yl)propanoicacid involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist to certain receptors, influencing various biochemical pathways. For example, it may interact with enzymes or receptors involved in oxidative stress or inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,5-Dichlorophenyl)propanoic acid
- 3-(2-Thienyl)propanoic acid
- 3-(2-Hydroxyethoxy)propanoic acid
Uniqueness
3-(2,5-Dichlorothiophen-3-yl)propanoicacid is unique due to the presence of both chlorine atoms and the thiophene ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Propiedades
Fórmula molecular |
C7H6Cl2O2S |
|---|---|
Peso molecular |
225.09 g/mol |
Nombre IUPAC |
3-(2,5-dichlorothiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C7H6Cl2O2S/c8-5-3-4(7(9)12-5)1-2-6(10)11/h3H,1-2H2,(H,10,11) |
Clave InChI |
OUPPTFALQMOJHE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1CCC(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Amino-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B8487318.png)

![(1R,5S)-(+)-4,4,6,6-Tetramethyl-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B8487333.png)







